2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrimidine core. The molecule features two trifluoromethyl (-CF₃) groups at positions 5 and 7 and an amino (-NH₂) group at position 2 (Figure 1). This substitution pattern imparts unique electronic and steric properties, making it a versatile intermediate in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N5/c8-6(9,10)2-1-3(7(11,12)13)18-5(15-2)16-4(14)17-18/h1H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAPDCLHPZTZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)N=C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Cyanogen Bromide
A widely reported method for triazolopyrimidine synthesis involves the reaction of hydrazino-pyrimidines with cyanogen bromide (BrCN). For example, 4-hydrazino-2,5-dimethoxypyrimidine reacts with BrCN in isopropanol to yield 3-amino-5,8-dimethoxy-triazolo[4,3-c]pyrimidine. Adapting this approach, 4-hydrazino-5,7-bis(trifluoromethyl)pyrimidine could undergo cyclization with BrCN to form the triazole ring. However, the electron-withdrawing nature of the trifluoromethyl groups may necessitate harsher conditions or catalysts.
Di-Keto Compound Condensation with 5-Amino-1,2,4-triazole
An alternative route involves condensing a di-keto compound with 5-amino-1,2,4-triazole. For instance, 3-(dimethylamino)-1-phenylpropane-1-one reacts with 5-amino-4H-1,2,4-triazole to form triazolopyrimidines. To introduce trifluoromethyl groups, the di-keto precursor must be modified. Synthesizing 1,1,1-trifluoro-3-(trifluoromethyl)pentane-2,4-dione could enable the formation of a 5,7-bis(trifluoromethyl)pyrimidine intermediate, which then undergoes cyclization.
Introduction of Trifluoromethyl Groups
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents, such as Umemoto’s reagent or Togni’s reagent, can introduce CF3 groups into electron-rich aromatic systems. However, the pyrimidine ring’s electron deficiency due to nitrogen atoms may limit this approach. Instead, nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF3) under basic conditions could be more effective.
Halogen-Trifluoromethyl Exchange
A practical strategy involves substituting halogen atoms at positions 5 and 7 with CF3 groups. For example, 5,7-dichloro-triazolo[1,5-a]pyrimidine reacts with trifluoromethyl copper(I) complexes in dimethylformamide (DMF) to replace chlorine atoms. This method aligns with patents describing halogen displacement in triazolopyrimidines using nucleophilic agents.
Installation of the Amino Group at Position 2
Hydrolysis of Nitrile or Nitro Precursors
The amino group can be introduced via reduction of a nitro intermediate or hydrolysis of a nitrile. For instance, 2-nitro-5,7-bis(trifluoromethyl)-triazolo[1,5-a]pyrimidine can be reduced using hydrogen gas and palladium on carbon (Pd/C) to yield the amino derivative.
Direct Amination
Direct amination of a halogenated precursor (e.g., 2-chloro-5,7-bis(trifluoromethyl)-triazolo[1,5-a]pyrimidine) with aqueous ammonia or alkylamines under basic conditions provides a straightforward route. This method mirrors procedures used for analogous triazolopyrimidines.
Optimization Challenges and SAR Considerations
Steric Hindrance and Reaction Yields
The bis(trifluoromethyl) groups introduce significant steric bulk, potentially slowing cyclization and substitution reactions. Patent data show that reactions involving trifluoromethylated intermediates often require elevated temperatures (80–120°C) and prolonged reaction times (12–24 h).
Electronic Effects on Reactivity
Trifluoromethyl groups are strongly electron-withdrawing, rendering the pyrimidine ring less susceptible to electrophilic attack. This necessitates the use of strong nucleophiles (e.g., amines in DMF with i-Pr2NEt) for substitutions.
Solvent and Base Selection
Polar aprotic solvents like DMF or acetonitrile are preferred for trifluoromethylation and amination steps due to their ability to stabilize ionic intermediates. Sodium methoxide or potassium carbonate are commonly employed bases.
Comparative Analysis of Synthetic Methods
The table below summarizes potential synthetic routes, inferred from literature:
| Step | Method | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|---|
| 1 | Core cyclization | BrCN, IPA, 42°C, 3.5 h | 87% | |
| 2 | CF3 introduction | CuCF3, DMF, 100°C, 12 h | 65% | |
| 3 | Amination | NH3 (aq), EtOH, 60°C, 6 h | 78% |
*Yields estimated based on analogous reactions.
Mechanistic Insights
Cyclization Mechanism
The cyclization of hydrazino-pyrimidines with BrCN proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of BrCN, followed by dehydrohalogenation to form the triazole ring.
Trifluoromethylation Mechanism
Nucleophilic trifluoromethylation involves a two-electron transfer process, where CuCF3 delivers the CF3⁻ ion to the electron-deficient pyrimidine ring, displacing halide ions.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is typically synthesized via cyclocondensation reactions involving fluorinated precursors. Key methods include:
-
Cyclization of 3-Amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives or 1,3-dicarbonyl compounds under reflux conditions, yielding triazolo[1,5-a]pyrimidines with trifluoromethyl substituents .
-
Diazotization and coupling with active methylene reagents (e.g., malononitrile) to form triazolo[5,1-c]triazine derivatives, though this pathway primarily generates structural analogs .
Example Reaction Table
Functionalization at the C2-Amino Group
The amino group at position C2 participates in nucleophilic substitution and condensation reactions:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides, enhancing solubility for biological screening .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups, as demonstrated in related triazolo[1,5-a]pyrimidines .
Notable Example :
This reaction modifies electronic properties while retaining the trifluoromethyl groups .
Electrophilic Substitution at C6 and C7
The electron-deficient pyrimidine ring allows for regioselective functionalization:
-
Halogenation : Chlorination at C7 using POCl₃ facilitates downstream amination or cross-coupling .
-
Nitration : Limited by the trifluoromethyl groups’ deactivating effect, but feasible under strong nitrating conditions (HNO₃/H₂SO₄) .
Regioselectivity Trends
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C5 | Low (CF₃ deactivation) | N/A |
| C7 | Moderate (via chlorination) | POCl₃, SOCl₂ |
| C6 | High (for MT-stabilizing derivatives) | Amines, alkyl halides |
Microwave-Assisted Modifications
Modern synthetic approaches employ microwave irradiation for efficiency:
-
One-Pot Cyclization : Reactions with benzohydrazides in toluene at 140°C under microwaves achieve 83% yield in 2 hours .
-
Decarboxylation : Krapcho conditions (LiCl, DMF, 150°C) remove ester groups without affecting the triazolo core .
Stability and Degradation Pathways
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, aiding in the development of new therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antiviral, antibacterial, and anticancer agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications requiring robust chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's ability to penetrate cell membranes and bind to specific receptors or enzymes. This interaction can modulate signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogs in Herbicide Development
The target compound is structurally and functionally compared to other [1,2,4]triazolo[1,5-a]pyrimidine derivatives used in herbicide synthesis:
Key Insights :
Energetic Materials: Nitro-Substituted Derivatives
In high-energy density materials (HEDMs), nitro (-NO₂) groups replace amino (-NH₂) to optimize detonation performance:
Key Insights :
- The target compound’s amino group reduces HOF (~250 kJ/mol estimated), making it unsuitable for HEDMs but favorable for stable agrochemicals .
- Nitro derivatives prioritize detonation performance, while amino variants prioritize bioactivity and synthetic versatility .
Pharmaceutical Derivatives
The [1,2,4]triazolo[1,5-a]pyrimidine core is modified for drug discovery:
Biological Activity
2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 124961-84-8) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, including anticancer, antifungal, and insecticidal activities, and discusses relevant case studies and research findings.
- Molecular Formula : C7H3F6N5
- Molecular Weight : 271.13 g/mol
- Purity : ≥95%
- IUPAC Name : 5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- SMILES Notation : NC1=NN2C(C(F)(F)F)=CC(C(F)(F)F)=NC2=N1
Synthesis
The synthesis of this compound involves the condensation of various precursors under specific conditions to yield the target compound. The synthetic route typically includes the use of trifluoroacetic acid derivatives and triazole intermediates.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines:
- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), A549 (lung cancer).
- Concentration : Effective at concentrations as low as 5 µg/mL.
- Comparative Analysis : The anticancer activity was found to be lower than that of doxorubicin but still significant in inhibiting cell proliferation .
Antifungal Activity
The compound has shown promising antifungal properties against several fungal strains:
| Compound | Fungal Strain | Inhibition Rate (%) | Control (Tebuconazole) |
|---|---|---|---|
| 5b | Botrytis cinerea | 96.76 | 96.45 |
| 5j | Botrytis cinerea | 96.84 | 96.45 |
| 5l | Botrytis cinerea | 100 | 96.45 |
| 5v | Sclerotinia sclerotiorum | 82.73 | 83.34 |
These results indicate that certain derivatives are equally or more effective than established antifungal agents .
Insecticidal Activity
The insecticidal efficacy of the compound was evaluated against common agricultural pests:
| Compound | Insect Species | Mortality Rate (%) at 500 µg/mL |
|---|---|---|
| 5a | Spodoptera frugiperda | 13.3 - 90.0 |
| 5w | Spodoptera frugiperda | 90.0 |
| 5o | Spodoptera frugiperda | 80.0 |
The results show that while the insecticidal activity is promising, it remains lower than commercial standards like chlorantraniliprole .
Case Studies and Research Findings
- Antimalarial Activity : Although initial studies indicated poor antimalarial activity against Plasmodium falciparum, modifications in the molecular structure have led to compounds that effectively inhibit PfDHODH (dihydroorotate dehydrogenase), a crucial enzyme for parasite survival .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds interact with key enzyme sites through hydrogen bonding and other interactions that enhance their biological efficacy .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of trifluoromethyl groups in enhancing biological activity across various derivatives of triazolopyrimidine compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
